molecular formula C24H22N2O2 B2463123 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide CAS No. 851403-02-6

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide

Cat. No. B2463123
CAS RN: 851403-02-6
M. Wt: 370.452
InChI Key: AUQRFRSHQKSMCY-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide, also known as DQ-11, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DQ-11 is a novel naphthamide derivative that has been shown to possess a range of biological activities, making it a promising candidate for use in various research fields.

Scientific Research Applications

Efficient Synthesis and Structural Diversity

A study by Wang et al. (2014) highlights an efficient synthesis approach for creating derivatives of quinoline, focusing on the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles. This process involves the condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate and N, N-dimethylformamide dimethyl acetal (DMFDMA), leading to derivatives through a tandem addition–elimination–cyclization reaction, showcasing the compound's versatility for chemical synthesis and potential applications in drug development and material science (Wang et al., 2014).

Antineoplastic Activity and Structural Modifications

Research by Zee-Cheng et al. (1979) demonstrates the antineoplastic activity of anthraquinones containing aminoalkylamino side chains, including those similar to the N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide structure. This study provides insights into the relationship between structural modifications and biological activity, suggesting potential for therapeutic applications (Zee-Cheng et al., 1979).

Diagnostic and Therapeutic Applications in Neurodegenerative Diseases

Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative similar in structure to the discussed compound for positron emission tomography (PET) imaging in Alzheimer's disease. This application demonstrates the compound's potential in diagnosing and monitoring neurodegenerative diseases, providing a noninvasive technique to assess the progression and response to therapies (Shoghi-Jadid et al., 2002).

Spectroscopic Properties and Molecular Logic Gates

Uchacz et al. (2016) explored the photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, focusing on solvatochromism, acidochromism, and the potential for implementing molecular logic switches. This study indicates the utility of such compounds in the development of optical materials and sensors, leveraging their structural flexibility and electronic properties (Uchacz et al., 2016).

Polymer Applications and Photophysical Characteristics

Staneva et al. (2020) synthesized a novel 1,8-naphthalimide derivative and its copolymer, examining their photophysical characteristics in different mediums and their sensor abilities towards pH changes and metal ions. This research underscores the compound's potential in creating smart materials for sensing and imaging applications (Staneva et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide involves the condensation of 2-naphthoic acid with 2-aminoethanol, followed by the reaction of the resulting amide with 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid chloride.", "Starting Materials": [ "2-naphthoic acid", "2-aminoethanol", "6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 2-naphthoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form N-(2-hydroxyethyl)-2-naphthamide.", "Step 2: Reaction of N-(2-hydroxyethyl)-2-naphthamide with 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide." ] }

CAS RN

851403-02-6

Molecular Formula

C24H22N2O2

Molecular Weight

370.452

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H22N2O2/c1-15-11-21-14-20(24(28)26-22(21)12-16(15)2)9-10-25-23(27)19-8-7-17-5-3-4-6-18(17)13-19/h3-8,11-14H,9-10H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

AUQRFRSHQKSMCY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC4=CC=CC=C4C=C3

solubility

not available

Origin of Product

United States

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